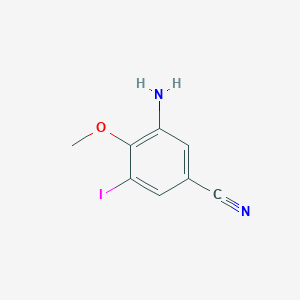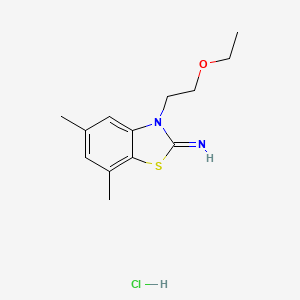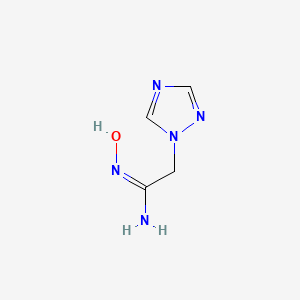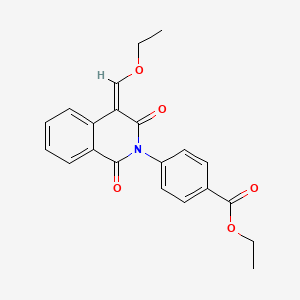![molecular formula C11H8N2O B12344273 2,4a-Dihydropyrido[3,4-b]indol-1-one](/img/structure/B12344273.png)
2,4a-Dihydropyrido[3,4-b]indol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4a-Dihydropyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family. This compound is characterized by its unique tricyclic structure, which combines an indole and a pyridine ring. It has garnered significant interest due to its potential pharmacological and biological activities, making it a valuable target for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4a-Dihydropyrido[3,4-b]indol-1-one typically involves a multi-step process. One common method starts with the reaction of 1H-indole-2-carboxylic acid, an aldehyde, and an amine in ethanol under reflux conditions to form Mannich products. These products are then dehydrated in the presence of 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium (HATU) to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4a-Dihydropyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups.
Applications De Recherche Scientifique
2,4a-Dihydropyrido[3,4-b]indol-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with various biological activities.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2,4a-Dihydropyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, as an mGluR1 antagonist, it binds to the metabotropic glutamate receptor 1, inhibiting its activity and modulating neurotransmission. As a cannabinoid 2 receptor agonist, it activates the receptor, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
1,2-Dihydropyrrolo[3,4-b]indol-3(4H)-one: Shares a similar indole-based structure and exhibits comparable biological activities.
2,9-Dihydropyrano[2,3-b]-indoles: Another class of indole derivatives with distinct pharmacological properties.
Uniqueness: 2,4a-Dihydropyrido[3,4-b]indol-1-one stands out due to its unique tricyclic structure, which imparts specific biological activities not commonly found in other indole derivatives. Its ability to act on multiple molecular targets makes it a versatile compound for therapeutic development.
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
2,4a-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,8H,(H,12,14) |
Clé InChI |
CAFXISHUSVPFLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3C=CNC(=O)C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol](/img/structure/B12344190.png)




![[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B12344216.png)

![Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-](/img/structure/B12344222.png)
![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-fluorophenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344233.png)

![2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid](/img/structure/B12344249.png)


![[(E)-hydrazinylidenemethyl]urea;phosphoric acid](/img/structure/B12344279.png)
